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molecular formula C10H10N6O B3021115 4-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine CAS No. 607368-87-6

4-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine

Cat. No. B3021115
M. Wt: 230.23 g/mol
InChI Key: UGHABJRZQKZAHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07348339B2

Procedure details

The product from Step 3 (200 mg, 1.1 mmol) in methanol (4 ml) and 2N hydrochloric acid (4 ml) was treated portionwise with sodium nitrite (150 mg, 2.2 mmol) and stirred at room temperature for 2 hours. The pH of the mixture was adjusted to 12 by addition of 50% sodium hydroxide solution and a 50% solution of hydroxylamine in water (3 ml) was added. The mixture was heated at 90° C. for 2.5 hours and the reaction allowed to cool to room temperature. The resulting precipitate was filtered and dried in vacuo to afford the title compound (110 mg, 43%); MS (ES+) m/e 231 [M+H]+.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Yield
43%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:11]2[CH:10]=[CH:9][N:8]=[CH:7][C:6]=2[N:5]=[C:4]1[CH2:12][C:13]#[N:14])[CH3:2].[N:15]([O-:17])=O.[Na+].[OH-].[Na+].[NH2:21]O>CO.Cl.O>[CH2:1]([N:3]1[C:11]2[CH:10]=[CH:9][N:8]=[CH:7][C:6]=2[N:5]=[C:4]1[C:12]1[C:13]([NH2:21])=[N:14][O:17][N:15]=1)[CH3:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
C(C)N1C(=NC=2C=NC=CC21)CC#N
Name
Quantity
150 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
CO
Name
Quantity
4 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NO
Name
Quantity
3 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 90° C. for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)N1C(=NC=2C=NC=CC21)C=2C(=NON2)N
Measurements
Type Value Analysis
AMOUNT: MASS 110 mg
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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